molecular formula C10H4ClF2NO2 B6346231 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188053-69-1

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346231
CAS No.: 1188053-69-1
M. Wt: 243.59 g/mol
InChI Key: PLBQYONLLOBUTK-UHFFFAOYSA-N
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Description

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains both chlorine and fluorine atoms

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,6-difluorophenylboronic acid, have been used as substrates in the suzuki–miyaura coupling reaction . More research is needed to identify the specific targets of this compound.

Mode of Action

Similar compounds have been used in the synthesis of various organic semiconductors . The interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly impact the effectiveness of similar compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions generally require an inert atmosphere and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-10-5(4-15)9(14-16-10)8-6(12)2-1-3-7(8)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBQYONLLOBUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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